Dimethomorph

Description

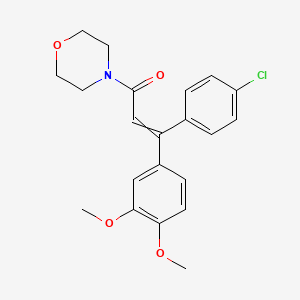

This compound is a fungicide effective against Oomycetes in vines, tomatoes and other crops with an systemic affect and good protective activity. It is also a lipid synthesis inhibitor.

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |

|---|---|

Molecular Formula |

C21H22ClNO4 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

InChI Key |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

density |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

physical_description |

Colorless odorless solid; [Merck Index] |

solubility |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

vapor_pressure |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

The Making of a Modern Fungicide: A Technical History of Dimethomorph

Dimethomorph, a cornerstone in the management of oomycete pathogens, emerged from a concerted research and development effort spanning several decades and involving key players in the agrochemical industry. Its journey from a novel cinnamic acid derivative to a widely used systemic fungicide is a testament to the intricate process of discovery, optimization, and commercialization in crop protection.

Initially discovered and developed by Shell Research in the late 1980s, with its first reporting in 1988, this compound's development was later continued by American Cyanamid. The fungicide was eventually commercialized and is now primarily associated with BASF. This progression reflects the dynamic nature of the agrochemical industry, with intellectual property and product lines evolving through acquisitions and strategic shifts.

This technical guide delves into the core scientific principles and developmental milestones of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of its discovery, synthesis, mechanism of action, and biological efficacy.

Chemical Synthesis: A Stepwise Approach

The synthesis of this compound, chemically known as (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a multi-step process. While various patented methods exist, a common industrial synthesis pathway involves the following key stages:

A generalized synthesis scheme is presented below. It is important to note that specific catalysts, solvents, and reaction conditions are often proprietary and can vary between manufacturers to optimize yield and purity.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of this compound, based on publicly available information.

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of 1,2-dimethoxybenzene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add 4-chlorobenzoyl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the benzophenone intermediate.

Step 2: Condensation Reaction

-

In a separate reaction vessel, prepare a solution of the benzophenone intermediate from Step 1 and N-acetylmorpholine in an appropriate solvent (e.g., toluene).

-

Add a strong base (e.g., sodium tert-butoxide or a Lewis base) to catalyze the condensation reaction.[1]

-

Heat the mixture to a specific temperature (e.g., 60°C) and maintain for several hours to form the intermediate 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.[1]

Step 3: Dehydration

-

Increase the temperature of the reaction mixture (e.g., to 110°C) to induce dehydration of the intermediate.[1]

-

The removal of a water molecule results in the formation of the double bond, yielding the final this compound product as a mixture of (E) and (Z) isomers.

-

After cooling, the reaction mixture is typically washed with water to remove any remaining base and salts.

-

The organic layer is then concentrated, and the crude this compound can be purified by recrystallization or chromatography.

Mode of Action: Disruption of Fungal Cell Wall Synthesis

This compound is a systemic fungicide renowned for its specific and highly effective mode of action against oomycetes. It disrupts the formation of the fungal cell wall, a structure essential for maintaining cell integrity and growth. This mechanism is distinct from that of many other fungicide classes, making it a valuable tool for resistance management. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 40, which are Carboxylic Acid Amides (CAA fungicides).

The primary target of this compound is believed to be cellulose synthase, a key enzyme responsible for the polymerization of glucose into cellulose microfibrils, the main structural component of oomycete cell walls. By inhibiting this enzyme, this compound effectively halts the construction of the cell wall, leading to cell lysis and ultimately, the death of the fungus. This inhibitory action is particularly effective during stages of active growth, such as germ tube elongation and mycelial development.

Biological Efficacy: A Quantitative Perspective

This compound exhibits potent activity against a range of economically important oomycete pathogens. Its efficacy is typically quantified by determining the effective concentration required to inhibit fungal growth by 50% (EC50) or 90% (ED90), and the minimum inhibitory concentration (MIC).

| Pathogen | Host Plant(s) | Efficacy Metric | Concentration (µg/mL) | Reference |

| Phytophthora infestans (metalaxyl-resistant) | Potato | ED90 (mycelial growth) | 0.3 | Cohen et al., 1995 |

| Phytophthora infestans (metalaxyl-sensitive) | Potato | ED90 (mycelial growth) | 0.3 | Cohen et al., 1995 |

| Phytophthora infestans | Potato | MIC (mycelial growth) | 0.6 - 1.25 | Cohen et al., 1995 |

| Pseudoperonospora cubensis (metalaxyl-resistant) | Cucumber | ED90 (mycelial growth) | 12.6 | Cohen et al., 1995 |

| Pseudoperonospora cubensis (metalaxyl-sensitive) | Cucumber | ED90 (mycelial growth) | 21.8 | Cohen et al., 1995 |

| Pseudoperonospora cubensis | Cucumber | MIC (mycelial growth) | 62 - 250 | Cohen et al., 1995 |

| Plasmopara viticola | Grapevine | ED95 | 0.25 - 1.15 | Cohen et al., 1995 |

| Phytophthora nagaii | - | EC50 (mycelial growth) | 0.68215 | ResearchGate |

| Phytophthora tentaculata | - | EC50 (mycelial growth) | 0.57110 | ResearchGate |

Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method)

The following is a generalized protocol for determining the EC50 value of this compound against an oomycete pathogen using the agar dilution method.

1. Preparation of Fungal Inoculum:

-

Grow the oomycete pathogen on a suitable culture medium (e.g., V8 juice agar or rye agar) at an optimal temperature and light cycle for several days to encourage mycelial growth and sporulation.

-

Harvest sporangia by flooding the culture plates with sterile distilled water and gently scraping the surface with a sterile glass rod.

-

Adjust the concentration of the sporangial suspension to a predetermined value (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

2. Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serially dilute the stock solution to obtain a range of working concentrations.

-

Add aliquots of the this compound working solutions to molten agar medium (cooled to approximately 45-50°C) to achieve the desired final concentrations. A control plate with solvent only should also be prepared.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

-

Place a small agar plug containing mycelium or a drop of the sporangial suspension onto the center of each fungicide-amended and control plate.

-

Seal the plates and incubate them under controlled conditions (temperature, light) conducive to the growth of the specific pathogen.

4. Data Collection and Analysis:

-

After a defined incubation period, measure the radial growth of the fungal colony on each plate.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

-

Use probit analysis or other appropriate statistical software to determine the EC50 value from the dose-response data.

Developmental History and Commercialization

The developmental trajectory of this compound involved a transition of ownership and continued market presence. After its initial development by Shell Research and American Cyanamid, BASF became the primary manufacturer and marketer of this compound-based products. It is often formulated in combination with other fungicides, such as mancozeb, to broaden the spectrum of activity and manage resistance.

Despite its long history of effective use, the European Union decided not to renew the approval of this compound in January 2024, with a phase-out period extending into 2025. This decision was based on concerns regarding its toxicological profile. This highlights the evolving regulatory landscape and the continuous need for innovation in the development of crop protection solutions.

References

An In-Depth Technical Guide to the Synthesis of Dimethomorph and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethomorph, a widely used morpholine fungicide. The document details the primary synthetic pathways for producing this compound as a mixture of its (E) and (Z)-isomers, with a special focus on stereoselective methods to obtain the biologically active (Z)-isomer. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in the replication and further development of these processes.

Introduction to this compound

This compound, with the IUPAC name (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine, is a systemic fungicide effective against Oomycetes[1]. Its fungicidal activity is primarily attributed to the (Z)-isomer, which disrupts the formation of the fungal cell wall[1]. Commercial this compound is typically sold as a mixture of the (E) and (Z)-isomers[2]. Due to the higher activity of the (Z)-isomer, stereoselective synthesis methods are of significant interest.

General Synthesis Pathway of this compound

The most common industrial synthesis of this compound involves a two-step process: the preparation of the key intermediate 4-chloro-3',4'-dimethoxybenzophenone, followed by its condensation with N-acetylmorpholine.

Synthesis of Starting Materials

This intermediate is typically synthesized via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or an iron(III) chloride (FeCl₃) graphite catalyst[3]. Solid acid catalysts like TiO₂-SnOₓ have also been shown to be effective[4].

Experimental Protocol: Friedel-Crafts Acylation of Veratrole [3]

-

Reaction Setup: A slurry of 4-chlorobenzoyl chloride (5.25 g, 0.03 mol), veratrole (4.56 g, 0.033 mol), and FeCl₃ (8 mg, 0.16 mol%) with graphite (250 mg) in 1,1,2,2-tetrachloroethane (TCE) is prepared in a reaction vessel equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux temperature and maintained for 8 hours.

-

Work-up: After cooling, the reaction mixture is filtered. The filtrate is washed with a saturated sodium bicarbonate (NaHCO₃) solution and then concentrated under vacuum to yield an oily residue.

-

Purification: The crude product is triturated with 15% ethyl acetate in heptane to yield 4-chloro-3',4'-dimethoxybenzophenone as a solid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 4-chlorobenzoyl chloride | 175.01 | 5.25 | 0.03 | 1 |

| Veratrole | 138.16 | 4.56 | 0.033 | 1.1 |

| FeCl₃ | 162.20 | 0.008 | 0.00005 | 0.0016 |

| Graphite | 12.01 | 0.250 | - | - |

| TCE | 167.85 | - | - | Solvent |

Table 1: Reactant quantities for the synthesis of 4-chloro-3',4'-dimethoxybenzophenone.

Yield Data:

| Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 4-chloro-3',4'-dimethoxybenzophenone | 8.30 | 7.0 | 84.3 |

Table 2: Yield of 4-chloro-3',4'-dimethoxybenzophenone.

N-acetylmorpholine is prepared by the acetylation of morpholine. Common acetylating agents include acetic anhydride, acetyl chloride, and ethyl acetate[5][6][7]. The reaction with acetic anhydride is often carried out in an acetic acid solvent[8].

Experimental Protocol: Acetylation of Morpholine with Acetic Anhydride [8]

-

Reaction Setup: Morpholine is added dropwise to a solution of acetic anhydride in acetic acid.

-

Reaction: The reaction is exothermic and the temperature may rise to 80-100°C. After the initial exothermic reaction, the mixture is heated to reflux and maintained for 1-6 hours to ensure the reaction goes to completion.

-

Work-up and Purification: After the reaction, excess acetic acid and acetic anhydride are removed by distillation to yield the N-acetylmorpholine product. Purity of over 98% and a yield of 98% have been reported for this method.

| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Ratio |

| Morpholine | 87.12 | 1 |

| Acetic Anhydride | 102.09 | 1-3 |

| Acetic Acid | 60.05 | Solvent |

Table 3: Reactant ratios for the synthesis of N-acetylmorpholine.

Condensation to form this compound (E/Z Mixture)

This compound is synthesized by the condensation of 4-chloro-3',4'-dimethoxybenzophenone with N-acetylmorpholine in the presence of a strong base.

Experimental Protocol: Synthesis of this compound (E/Z mixture) [9]

-

Reaction Setup: A mixture of 4-chloro-3',4'-dimethoxybenzophenone (6.29 g, 25 mmol), sodium tert-amylate (5.50 g, 50 mmol), N-acetylmorpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) is prepared in a reaction vessel.

-

Reaction: The mixture is stirred under reflux for 8 hours.

-

Work-up: After cooling, the solution is washed twice with water and dried. The toluene is then removed on a rotary evaporator.

-

Purification: The resulting viscous residue is stirred at 50°C with diisopropyl ether (40 ml) to induce solidification. The crude product is then crushed, filtered, washed with diisopropyl ether, and dried.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 4-chloro-3',4'-dimethoxybenzophenone | 276.71 | 6.29 | 25 | 1 |

| Sodium tert-amylate | 110.16 | 5.50 | 50 | 2 |

| N-acetylmorpholine | 129.16 | 23.90 | 185 | 7.4 |

| Toluene | 92.14 | 50 ml | - | Solvent |

Table 4: Reactant quantities for the synthesis of this compound (E/Z mixture).

Stereoselective Synthesis of (Z)-Dimethomorph

The synthesis of the biologically active (Z)-isomer of this compound can be achieved through stereoselective olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, particularly using the Still-Gennari modification.

Horner-Wadsworth-Emmons (HWE) Reaction for (Z)-Isomer Synthesis

The Still-Gennari olefination is a modification of the HWE reaction that preferentially yields (Z)-alkenes. This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether[10].

Proposed Experimental Protocol: Still-Gennari Synthesis of (Z)-Dimethomorph

This protocol is adapted from established Still-Gennari procedures for the synthesis of (Z)-α,β-unsaturated esters[11].

-

Preparation of the Phosphonate Reagent: First, a phosphonate reagent suitable for the Still-Gennari reaction needs to be prepared. This would involve reacting morpholine with a bis(2,2,2-trifluoroethyl)phosphonoacetyl chloride.

-

Reaction Setup: To a solution of 4-chloro-3',4'-dimethoxybenzophenone (1.0 mmol), the prepared phosphonate reagent (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry tetrahydrofuran (THF) at -78°C, a solution of potassium tert-butoxide (2.1 mmol) in dry THF is added dropwise.

-

Reaction: The reaction mixture is stirred at -78°C for 2 hours, then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the (Z)-dimethomorph isomer.

| Reactant/Reagent | Molar Ratio |

| 4-chloro-3',4'-dimethoxybenzophenone | 1.0 |

| Bis(2,2,2-trifluoroethyl) (morpholinocarbonylmethyl)phosphonate | 2.0 |

| Potassium tert-butoxide | 2.1 |

| 18-Crown-6 | 3.0 |

| Tetrahydrofuran (THF) | Solvent |

Table 5: Proposed reactant ratios for the Still-Gennari synthesis of (Z)-Dimethomorph.

Expected Outcome: This method is expected to produce a high ratio of the (Z)-isomer to the (E)-isomer. Literature on similar reactions reports Z:E ratios of up to 15.5:1[11].

Separation and Analysis of (E) and (Z) Isomers

The analysis and separation of the (E) and (Z) isomers of this compound are crucial for quality control and for studying the biological activity of the individual isomers. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: HPLC Separation of this compound Isomers [5][12]

-

Instrumentation: A liquid chromatograph-tandem mass spectrometer (LC-MS/MS) is used.

-

Column: An Atlantis T3 column (2.1 x 100 mm, 3-µm) is suitable for the separation[13].

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is used.

-

Detection: Positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for detection, monitoring the transitions m/z 388 → 301 for quantification and m/z 388 → 165 for confirmation for both isomers[5][13].

-

Retention Times: The (E)- and (Z)-isomers are separated based on their retention times. Approximate retention times are around 3.21 min for the (E)-isomer and 3.33 min for the (Z)-isomer under specific conditions[13].

| Parameter | Condition |

| Column | Atlantis T3 (2.1 x 100 mm, 3-µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Detection | ESI-MS/MS (Positive Ion Mode) |

| Quantitative Transition | m/z 388 → 301 |

| Confirmatory Transition | m/z 388 → 165 |

Table 6: HPLC-MS/MS conditions for the analysis of this compound isomers.

Conclusion

This technical guide has outlined the key synthetic pathways for the production of the fungicide this compound, with a particular emphasis on stereoselective methods to obtain the active (Z)-isomer. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of agrochemical synthesis and drug development. The application of modern synthetic methodologies, such as the Still-Gennari olefination, offers a promising route to efficiently produce the desired stereoisomer of this compound, potentially leading to more effective and sustainable crop protection solutions. Further research into optimizing these stereoselective routes and developing scalable purification methods will be crucial for the industrial application of these advanced synthetic strategies.

References

- 1. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Still-Gennari Olefination [ch.ic.ac.uk]

- 7. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 8. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. scite.ai [scite.ai]

- 11. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Dimethomorph's E and Z Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethomorph, a systemic fungicide belonging to the cinnamic acid derivatives, is a critical tool in the management of Oomycete fungal pathogens. It exists as a mixture of two geometric isomers, (E)-Dimethomorph and (Z)-Dimethomorph. This technical guide provides an in-depth analysis of the distinct chemical and physical properties of these two isomers. A comprehensive summary of their quantitative properties is presented in tabular format for straightforward comparison. Furthermore, this document outlines detailed experimental protocols for the separation and quantification of the E and Z isomers, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Visual diagrams generated using the DOT language illustrate the key concepts of E/Z isomerization and the analytical workflow. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide science, facilitating a deeper understanding of this compound's isomeric complexities.

Introduction

This compound is a widely used agricultural fungicide that effectively controls various plant diseases, including downy mildew and late blight, in crops such as vines, potatoes, and tomatoes.[1][2] Its mode of action involves the inhibition of fungal cell wall formation.[3] A crucial aspect of this compound's chemistry is its existence as two geometric isomers around a carbon-carbon double bond: the E (entgegen) and Z (zusammen) isomers.[2] Notably, the fungicidal activity of this compound is almost exclusively attributed to the Z-isomer.[1][4][5][6] Commercial formulations of this compound typically contain a mixture of both E and Z isomers, often in a roughly 1:1 ratio.[2][3][7]

The two isomers can undergo interconversion, particularly when exposed to sunlight (UV radiation), which can impact the overall efficacy of the fungicide.[3][4][7] Understanding the distinct chemical and physical properties of each isomer is therefore paramount for optimizing formulation, ensuring stability, and accurately assessing its environmental fate and biological activity.

Chemical and Physical Properties

The chemical and physical properties of the E and Z isomers of this compound exhibit subtle but important differences. These properties influence their solubility, stability, and ultimately their biological activity.

General Properties

| Property | Value | Reference |

| Chemical Name | (E,Z)-4-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine | [1][8] |

| Molecular Formula | C₂₁H₂₂ClNO₄ | [8][9] |

| Molecular Weight | 387.9 g/mol | [1][5][7][10] |

| Appearance | Colorless to grey crystalline powder | [1] |

| Melting Point | 125-149 °C | [1][8] |

Isomer-Specific Properties

A key differentiator between the E and Z isomers is their solubility in various organic solvents. The available data indicates distinct solubility profiles, which is a critical consideration for formulation development and analytical method design.

| Property | (E)-Isomer | (Z)-Isomer | Reference |

| Solubility (g/L at 20-23 °C) | [7] | ||

| Acetone | 84.1 | 16.3 | [7] |

| Dichloromethane | 296 | 315 | [7] |

| Ethyl Acetate | 39.9 | 8.4 | [7] |

| n-Hexane | 0.076 | 0.036 | [7] |

| Methanol | 31.5 | 7.5 | [7] |

| Toluene | 39.0 | 10.5 | [7] |

| Dimethylformamide | 272 | 165 | [7] |

| Partition Coefficient (log P) | 2.63 | 2.73 | [11] |

Isomerization and Stability

The interconversion of the E and Z isomers of this compound is a significant factor affecting its performance and analysis.

Photostability

Exposure to sunlight, specifically UV radiation, can induce the isomerization of the biologically active Z-isomer to the less active E-isomer.[4] This photochemical reaction can lead to a reduction in the fungicidal efficacy of this compound upon application in the field. Conversely, it has been noted that the isomers can be interconverted in sunlight, suggesting a dynamic equilibrium may be reached.[7] The isomerization process is a critical consideration for the development of stable formulations.

Caption: E/Z Isomerization of this compound induced by UV light.

Hydrolytic and Thermal Stability

This compound is reported to be hydrolytically and thermally stable under normal conditions.[7] It shows no significant degradation in buffered solutions at pH 4, 7, and 9 over extended periods, even at elevated temperatures.[3] The compound is also stable for over five years when stored in the dark.[7]

Experimental Protocols

Accurate determination of the E and Z isomer ratio in technical materials, formulated products, and environmental samples is crucial for quality control and research purposes. The primary analytical technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with Tandem Mass Spectrometry (MS/MS).

Separation and Quantification of E and Z Isomers by HPLC-MS/MS

This protocol is based on established methods for the analysis of this compound isomers in water samples.[12][13]

4.1.1. Principle

The E and Z isomers of this compound are separated based on their differential retention times on a reverse-phase HPLC column. Detection and quantification are achieved using positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) by monitoring specific precursor-to-product ion transitions.

4.1.2. Reagents and Materials

-

Reference standards of (E)-Dimethomorph and (Z)-Dimethomorph (purity >98%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Ammonium acetate (optional, for mobile phase modification)

-

Syringe filters (0.22 µm)

4.1.3. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 150 mm x 4.6 mm)

4.1.4. Standard Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare a series of mixed working standard solutions containing both E and Z isomers by serial dilution of the stock solutions with a suitable solvent (e.g., methanol or mobile phase). The concentration range should bracket the expected concentrations in the samples.

4.1.5. Sample Preparation (for water samples)

For the analysis of water samples, minimal preparation is often required.[12]

-

Collect the water sample in a clean container.

-

If the sample contains particulate matter, filter it through a 0.22 µm syringe filter.

-

The sample is now ready for direct injection into the HPLC-MS/MS system.

4.1.6. HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase (e.g., 5 µm, 150 x 4.6 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (may contain additives like formic acid or ammonium acetate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Precursor Ion (m/z) 388.1 -> Product Ions (m/z) 301.1 (quantification) and 165.1 (confirmation)[12][14] |

| Declustering Potential | Optimized for this compound |

| Collision Energy | Optimized for the selected transitions |

4.1.7. Data Analysis

-

Identify the peaks for the E and Z isomers in the chromatogram based on their retention times, which should be established using the individual reference standards. The E-isomer typically elutes before the Z-isomer.[14]

-

Generate a calibration curve for each isomer by plotting the peak area against the concentration of the working standards.

-

Quantify the concentration of each isomer in the sample by comparing its peak area to the calibration curve.

Caption: Analytical workflow for the determination of this compound isomers.

Conclusion

The E and Z isomers of this compound possess distinct chemical and physical properties that have significant implications for its fungicidal activity, formulation, and analysis. The superior biological efficacy of the Z-isomer underscores the importance of understanding the factors that influence the isomeric ratio, particularly the role of UV light in promoting interconversion. The detailed experimental protocol provided for HPLC-MS/MS analysis offers a robust framework for the accurate separation and quantification of these isomers. This technical guide serves as a comprehensive resource for scientists and researchers, enabling a more informed approach to the study and application of this compound.

References

- 1. EXTOXNET PIP - DIMETOMORPH [extoxnet.orst.edu]

- 2. This compound (Ref: CME 151) [sitem.herts.ac.uk]

- 3. Page loading... [guidechem.com]

- 4. CN107708421B - Reagent and method for reducing E/Z isomerization of this compound - Google Patents [patents.google.com]

- 5. This compound Z | C21H22ClNO4 | CID 5463781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C21H22ClNO4 | CID 86298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. (Z)-Dimethomorph | CymitQuimica [cymitquimica.com]

- 10. This compound E | C21H22ClNO4 | CID 5889665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. mhlw.go.jp [mhlw.go.jp]

Early Investigations into the Mechanism of Action of Dimethomorph: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Morphological and Ultrastructural Effects: The Primary Evidence

The initial clues to Dimethomorph's mode of action came from detailed microscopic observations of treated Oomycete hyphae. These studies revealed a consistent and unique set of morphological and ultrastructural aberrations, strongly suggesting that the cell wall was the primary target.

A. Key Morphological Changes

Pioneering research, notably by Kuhn et al. (1991), documented the dramatic effects of this compound on the hyphal morphology of Phytophthora species. When exposed to the fungicide, developing hyphae exhibited a characteristic "beaded" or constricted appearance. This was often accompanied by stunted growth and an increase in the formation of short, lateral branches. These gross morphological changes were indicative of a loss of control over the normal processes of cell wall deposition and expansion.

B. Ultrastructural Evidence

Transmission electron microscopy provided a more detailed view of the cellular chaos induced by this compound. Key ultrastructural changes observed in treated Phytophthora hyphae included:

-

Aberrant Cell Wall Deposition: The most striking feature was the extensive and disorganized deposition of cell wall material. This manifested as a noticeable thickening of the cell wall and the formation of multiple wall layers.

-

Formation of "Wall Pegs" and False Septa: Abnormal ingrowths of cell wall material, termed "pegs," were observed protruding into the cell lumen. In some instances, these ingrowths extended across the hypha, forming complete "false septa" that occluded the hyphal tube. These structures coincided with the constrictions seen at the morphological level.

-

Cytoplasmic Disorganization: Alongside the cell wall defects, treated cells displayed signs of stress, including the accumulation of vacuoles with fingerprint-like inclusions and other membranous debris.

Experimental Protocol: Electron Microscopy of this compound-Treated Phytophthora

The following is a generalized protocol based on the methodologies of early ultrastructural studies:

-

Fungal Culture: Phytophthora species (e.g., P. infestans, P. cactorum) were grown on a suitable agar medium, such as V-8 juice agar, overlaid with a cellophane membrane.

-

Fungicide Treatment: After a period of growth (e.g., 5 days), the cultures were exposed to this compound. This was typically achieved by adding a solution of this compound in a solvent like ethanol to the culture medium to a final concentration of around 1.0 µM. Control cultures received the solvent alone.

-

Incubation: The treated and control cultures were incubated for various time points (e.g., 2 to 72 hours) to observe the progression of the effects.

-

Fixation: Mycelial samples were carefully excised and fixed for electron microscopy. A common primary fixative was glutaraldehyde in a cacodylate buffer, followed by a post-fixation step with osmium tetroxide.

-

Dehydration and Embedding: The fixed samples were dehydrated through a graded series of ethanol and then embedded in a suitable resin (e.g., Spurr's resin).

-

Sectioning and Staining: Ultrathin sections were cut using an ultramicrotome, mounted on copper grids, and stained with uranyl acetate and lead citrate to enhance contrast.

-

Microscopy: The sections were then examined using a transmission electron microscope (TEM) to observe the ultrastructural details of the hyphae.

dot

Caption: Workflow for Electron Microscopy Studies.

II. Biochemical Investigations: Narrowing Down the Target

While morphological studies pointed to the cell wall, biochemical investigations were necessary to pinpoint the specific process being inhibited. Early research in this area focused on eliminating other potential modes of action and examining the effects on cell wall synthesis.

A. Elimination of Other Potential Mechanisms

A crucial step in elucidating this compound's mechanism was to rule out other known modes of fungicide action. Studies conducted in the late 1980s and early 1990s concluded that this compound did not significantly inhibit:

-

Respiration

-

Lipid biosynthesis

-

Protein synthesis

-

Nucleic acid synthesis

This process of elimination strongly suggested a novel mode of action.

B. The Sterol Synthesis Misconception

Some later literature has incorrectly classified this compound as a sterol biosynthesis inhibitor.[1] This is likely due to its classification as a morpholine fungicide, a group that does include sterol biosynthesis inhibitors. However, this is not the case for this compound. Oomycetes, unlike true fungi, do not synthesize ergosterol, the primary target of many antifungal agents that inhibit sterol synthesis. Instead, they are typically auxotrophic for sterols, acquiring them from their environment. Therefore, inhibition of sterol biosynthesis is not a viable mechanism of action for a fungicide specifically targeting Oomycetes.

C. Evidence for Disruption of Cell Wall Polymer Assembly

While a direct, in vitro inhibition of a specific cell wall synthesizing enzyme by this compound was not demonstrated in the pre-2000 literature, the collective evidence strongly pointed to a disruption of cell wall polymer synthesis or assembly.[2] The cell walls of Oomycetes are primarily composed of β-1,3-glucans and cellulose (a β-1,4-glucan).[3] The aberrant deposition of wall material observed in treated hyphae suggested that the synthesis of these polymers was proceeding, but their organized integration into the growing cell wall was severely compromised. This led to the prevailing hypothesis in the 1990s that this compound interferes with the assembly of cell wall polymers.[2]

dot

Caption: Hypothesized Mechanism of Action (Pre-2000).

III. Quantitative Analysis of Antifungal Activity

In addition to the qualitative morphological and biochemical studies, early research also quantified the potent activity of this compound against various life stages of susceptible Oomycetes. A key study by Cohen et al. (1995) provided valuable data on the efficacy of this compound against Phytophthora infestans and Pseudoperonospora cubensis.[2]

A. Inhibition of Mycelial Growth

This compound was shown to be a potent inhibitor of mycelial growth in vitro. The minimal inhibitory concentration (MIC) required to completely inhibit the growth of P. infestans was determined to be in the range of 0.6 to 1.25 µg/mL.[2]

B. Effects on Different Life Stages

The study by Cohen et al. (1995) also demonstrated that different developmental stages of the pathogen exhibited varying sensitivities to this compound. While the fungicide had no effect on the release of zoospores from sporangia (a stage lacking a rigid cell wall), it strongly inhibited subsequent stages that involve cell wall formation, such as cystospore germination.[2]

C. Efficacy in Disease Control

On host tissue, this compound demonstrated excellent protective and curative activity. The effective dose for 95% disease control (ED95) on vine leaf disks inoculated with Plasmopara viticola was found to be between 0.25 and 1.15 µg/mL.[2]

Table 1: In Vitro Activity of this compound against Phytophthora infestans

| Parameter | Fungal Isolate | Value (µg/mL) | Reference |

| MIC (Mycelial Growth) | Metalaxyl-resistant (MR1) | 0.6 | [2] |

| Metalaxyl-sensitive (S49) | 1.25 | [2] | |

| 90% Inhibition of Dry Weight | Both isolates | 0.3 | [2] |

| 90% Inhibition of Cystospore Germination | Not specified | 0.06 | [2] |

Table 2: Protective Efficacy of this compound against Oomycete Diseases

| Pathogen | Host | ED95 (µg/mL) | Reference |

| Plasmopara viticola | Vine leaf disks | 0.25 - 1.15 | [2] |

IV. Conclusion of Early Studies

The foundational research on this compound conducted before the year 2000 successfully identified its novel mechanism of action, distinguishing it from other Oomycete fungicides of the era. The collective evidence from morphological, ultrastructural, and biochemical studies firmly established that this compound's fungicidal activity stems from the disruption of cell wall formation. While the precise molecular target had not been definitively identified as cellulose synthase through direct biochemical assays in this early period, the groundwork was laid for this later discovery. The early studies successfully ruled out other major metabolic pathways and correctly hypothesized that this compound interfered with the complex process of cell wall biogenesis, leading to lethal morphological abnormalities in the pathogen. This understanding was crucial for the successful deployment of this compound in agriculture, particularly in strategies to manage fungicide resistance.

References

Dimethomorph: A Technical Guide to its Function as a Cinnamic Acid Derivative Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethomorph, a cinnamic acid derivative, is a systemic fungicide with specific activity against Oomycete pathogens, a group of destructive plant pathogens that includes species responsible for late blight of potato and downy mildew in various crops.[1][2][3] Its unique mode of action, targeting the biosynthesis of the fungal cell wall, distinguishes it from many other fungicides and makes it a valuable tool in integrated pest management programs.[2][4] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, the biochemical pathways it disrupts, comprehensive quantitative data on its efficacy, and detailed experimental protocols for its study.

Introduction

This compound is a member of the morpholine group of fungicides and is classified as a cinnamic acid amide (CAA).[1][5] It is a systemic fungicide with both protectant and curative properties, meaning it can prevent fungal infections and also halt the progression of existing ones.[6][7] The commercial product is typically a mixture of the (E)- and (Z)-isomers, with the (Z)-isomer being the more biologically active form.[6][8] However, due to the rapid interconversion of the isomers in the presence of light, the mixture is effective in field applications.[6]

Mechanism of Action and Biochemical Pathway

This compound's primary mode of action is the disruption of fungal cell wall biosynthesis.[1][4] Specifically, it inhibits the activity of cellulose synthase 3 (CesA3), a key enzyme responsible for the polymerization of glucose into cellulose microfibrils, which are essential structural components of the Oomycete cell wall.[9] This inhibition is highly specific to Oomycetes, as their cell walls are primarily composed of cellulose and β-glucans, unlike true fungi which have chitin-based cell walls.[10]

The inhibition of CesA3 leads to the breakdown of the sporangia wall and ultimately causes the death of the pathogen. This disruption of cell wall formation is particularly effective during active growth phases, such as mycelial growth, sporangium formation, and oospore development.[4][8]

Below is a diagram illustrating the proposed signaling pathway and the point of intervention by this compound.

Quantitative Data on Efficacy and Resistance

The efficacy of this compound against various Oomycete pathogens has been quantified in numerous studies. The half-maximal effective concentration (EC50) is a common metric used to assess the potency of a fungicide.

Table 1: EC50 Values of this compound Against Various Oomycete Species

| Pathogen Species | Host Plant | EC50 (µg/mL) | Reference(s) |

| Phytophthora infestans | Potato/Tomato | 0.16 - 0.3 | [11] |

| Phytophthora nagaii | - | 0.6478 - 0.7202 | [5] |

| Phytophthora tentaculata | - | 0.49248 - 0.63706 | [5] |

| Plasmopara viticola | Grapevine | 0.25 - 1.15 | [11] |

| Phytophthora capsici | Pepper | <0.1 | [12] |

| Phytophthora citrophthora | Citrus | 0.14 | [12] |

| Phytophthora parasitica | Various | 0.38 | [12] |

The repeated use of this compound can lead to the development of resistance in pathogen populations.[13] Resistance is often associated with specific mutations in the CesA3 gene.[14]

Table 2: Resistance Data for this compound

| Pathogen Species | Resistance Mechanism | Resistance Factor (RF) | Reference(s) |

| Plasmopara viticola | G1105S mutation in PvCesA3 | Intermediate to High | [14] |

| Phytophthora infestans | Reduced fitness in resistant isolates | <8 to >20 | [7][15] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the direct inhibitory effect of this compound on the mycelial growth of an Oomycete pathogen.

Materials:

-

Pure culture of the target Oomycete pathogen

-

Appropriate culture medium (e.g., V8 juice agar, potato dextrose agar)

-

Technical grade this compound

-

Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Allow the medium to cool to approximately 50-60°C.

-

Prepare a stock solution of this compound in the chosen solvent.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

From the edge of an actively growing Oomycete culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

-

Seal the Petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the pathogen (e.g., 20-25°C).

-

Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Zoospore Release and Motility Assay

This protocol assesses the effect of this compound on the production and motility of zoospores, which are crucial for the infection cycle of many Oomycetes.

Materials:

-

Actively sporulating culture of the target Oomycete

-

Sterile distilled water or a specific sporulation-inducing solution

-

Technical grade this compound

-

Microscope slides and coverslips

-

Hemocytometer

-

Microscope

Procedure:

-

Prepare a suspension of sporangia from an actively growing culture by flooding the plate with sterile distilled water and gently scraping the surface.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the sporangial concentration using a hemocytometer.

-

Prepare a series of this compound solutions in sterile distilled water at various concentrations.

-

Mix equal volumes of the sporangial suspension and the this compound solutions. A control with sterile distilled water should also be included.

-

Incubate the mixtures under conditions that induce zoospore release (e.g., a cold shock followed by a return to room temperature).

-

After the incubation period, observe a drop of each suspension under a microscope to assess zoospore release and motility.

-

Quantify the number of motile zoospores using a hemocytometer.

-

Calculate the percentage of inhibition of zoospore release and motility for each this compound concentration relative to the control.

In Vivo Fungicide Efficacy Trial (e.g., Potato Late Blight)

This protocol evaluates the protective and curative efficacy of this compound in a whole-plant system.

Materials:

-

Healthy, susceptible potato plants (e.g., cultivar 'Bintje')

-

A virulent isolate of Phytophthora infestans

-

Formulated this compound product

-

Pressurized sprayer

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Protective Assay: a. Spray potato plants with a solution of formulated this compound at the desired concentration until runoff. Control plants are sprayed with water. b. Allow the plants to dry for a specified period (e.g., 24 hours). c. Prepare a sporangial suspension of P. infestans and inoculate the treated and control plants by spraying the suspension onto the foliage. d. Place the plants in a high-humidity environment (e.g., >90% relative humidity) in the dark for 16-24 hours to promote infection. e. Move the plants to a growth chamber with controlled temperature and light conditions. f. Assess disease severity after a set period (e.g., 5-7 days) by estimating the percentage of leaf area with late blight symptoms. g. Calculate the percentage of disease control for the this compound treatment compared to the control.

-

Curative Assay: a. Inoculate healthy potato plants with a sporangial suspension of P. infestans. b. Place the plants in a high-humidity environment to allow infection to establish (e.g., for 24 hours). c. After the infection period, spray the plants with a solution of formulated this compound. Control plants are sprayed with water. d. Return the plants to a growth chamber. e. Assess disease severity as described for the protective assay. f. Calculate the percentage of disease control.

Conclusion

This compound remains a significant tool for the management of Oomycete diseases in agriculture. Its specific mode of action, targeting cellulose biosynthesis, provides an effective means of control and a valuable component in fungicide resistance management strategies. A thorough understanding of its biochemical mechanism, efficacy against target pathogens, and the potential for resistance development is crucial for its responsible and sustainable use. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important cinnamic acid derivative fungicide.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cellulose synthase 3 (CesA3) gene of oomycetes: structure, phylogeny and influence on sensitivity to carboxylic acid amide (CAA) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. agriculture.basf.com [agriculture.basf.com]

- 8. Modeling of the Phytophthora capsici cellulose synthase 3 and its inhibitors activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cellulose Synthesis in Phytophthora infestans Is Required for Normal Appressorium Formation and Successful Infection of Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. sketchviz.com [sketchviz.com]

- 13. researchgate.net [researchgate.net]

- 14. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 15. This compound activity and its effect on morphology in different oomycete species of economic and veterinary interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Dimethomorph in Oomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethomorph, a cinnamic acid amide fungicide, is a cornerstone in the management of diseases caused by Oomycetes, a group of destructive plant pathogens. Its efficacy stems from a highly specific mode of action, targeting the biosynthesis of the Oomycete cell wall. This technical guide provides a comprehensive investigation into the molecular targets of this compound, detailing its mechanism of action, the basis of resistance, and the experimental methodologies used to elucidate these interactions. Quantitative data on its biological activity is presented for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical fungicide.

Introduction

Oomycetes, often referred to as water molds, are a unique group of eukaryotic microorganisms that are phylogenetically distinct from true fungi. They are responsible for devastating plant diseases, including late blight of potato and tomato (Phytophthora infestans) and downy mildews of various crops.[1][2] A key physiological difference between Oomycetes and true fungi lies in their cell wall composition; Oomycetes possess cell walls primarily composed of β-1,3-glucans and cellulose, whereas fungal cell walls are rich in chitin.[3] This distinction provides a selective target for antifungal compounds.

This compound is a systemic fungicide that exhibits both protective and curative activity against a range of Oomycete pathogens.[2] It belongs to the Carboxylic Acid Amide (CAA) group of fungicides, classified under Group 40 by the Fungicide Resistance Action Committee (FRAC).[2][4] The primary mode of action of this compound is the inhibition of cellulose biosynthesis, a critical process for the structural integrity of the Oomycete cell wall.[4] Disruption of this process leads to cell wall lysis and ultimately, pathogen death.

Molecular Target and Mechanism of Action

The primary molecular target of this compound in Oomycetes is cellulose synthase , the enzyme responsible for the polymerization of glucose into cellulose microfibrils.[4] While the precise isoform has been a subject of investigation, compelling evidence points towards Cellulose Synthase 3 (CesA3) as the specific target of CAA fungicides.[5][6][7][8]

The proposed mechanism of action involves this compound binding to the CesA3 protein, thereby inhibiting its catalytic activity. This disruption of cellulose synthesis leads to a cascade of events, including:

-

Weakening of the cell wall: The absence of newly synthesized cellulose compromises the structural integrity of the growing hyphae.

-

Cellular swelling and lysis: Osmotic pressure causes the weakened cells to swell and eventually burst.

-

Inhibition of growth and development: All stages of the Oomycete life cycle that depend on cell wall synthesis, such as mycelial growth, sporangium formation, and zoospore germination, are inhibited.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway of this compound's action on Oomycete cell wall biosynthesis.

Caption: Proposed mechanism of this compound action in Oomycetes.

Quantitative Data on this compound Efficacy

The efficacy of this compound is quantified by its EC₅₀ (Effective Concentration 50%) value, which represents the concentration of the fungicide that inhibits 50% of a biological process, typically mycelial growth. The following tables summarize the EC₅₀ values of this compound against various Oomycete species.

Table 1: EC₅₀ Values of this compound for Mycelial Growth Inhibition of Phytophthora Species

| Oomycete Species | EC₅₀ (µg/mL) | Reference(s) |

| Phytophthora capsici | 0.41 ± 0.06 | [9] |

| Phytophthora capsici (moderately sensitive) | 0.55 ± 0.03 | [9] |

| Phytophthora citrophthora | <0.1 - 0.38 | |

| Phytophthora parasitica | <0.1 - 0.38 | |

| Phytophthora palmivora | 0.233 ± 0.116 | [5] |

| Phytophthora infestans (metalaxyl-sensitive) | ~0.3 (90% inhibition) | [10] |

| Phytophthora infestans (metalaxyl-resistant) | ~0.3 (90% inhibition) | [10] |

Table 2: EC₅₀ Values of this compound for Other Developmental Stages in Phytophthora Species

| Oomycete Species | Developmental Stage | EC₅₀ (µg/mL) | Reference(s) |

| Phytophthora capsici | Sporangium Formation | <1.0 | |

| Phytophthora citrophthora | Sporangium Formation | <1.0 | |

| Phytophthora parasitica | Sporangium Formation | <1.0 | |

| Phytophthora infestans | Cystospore Germination | <0.06 (90% inhibition) | [10] |

Mechanisms of Resistance

Resistance to this compound in Oomycete populations is a significant concern for disease management. The primary mechanism of resistance is the alteration of the target site, specifically through point mutations in the CesA3 gene.[5][6][7][8]

The most frequently observed mutation conferring resistance is a substitution at amino acid position 1105, where glycine (G) is replaced by serine (S) or valine (V) (G1105S/V).[6] These mutations likely alter the binding affinity of this compound to the CesA3 protein, reducing its inhibitory effect. In some cases, other mutations in the CesA3 gene have also been associated with resistance.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the molecular targets of this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay is fundamental for determining the EC₅₀ values of fungicides.

Protocol:

-

Media Preparation: Prepare a suitable culture medium (e.g., V8 juice agar or rye B agar) and amend it with a series of this compound concentrations. A stock solution of this compound is typically prepared in a solvent like ethanol or DMSO.

-

Inoculation: Place a mycelial plug of the Oomycete isolate at the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific Oomycete species in the dark.

-

Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate (without fungicide) reaches a predetermined size.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by fitting the data to a dose-response curve.

Generation of this compound-Resistant Mutants

Creating resistant mutants in the laboratory is crucial for studying resistance mechanisms.

Protocol using Chemical Mutagenesis (e.g., with Ethyl Methane Sulfonate - EMS):

-

Spore Suspension Preparation: Prepare a high-concentration suspension of zoospores or sporangia from a sensitive Oomycete isolate.

-

Mutagenesis: Treat the spore suspension with a specific concentration of EMS (e.g., 0.1-0.5% v/v) for a defined period (e.g., 30-60 minutes). The optimal concentration and duration need to be determined empirically for each species.

-

Washing: Stop the mutagenesis reaction by diluting the suspension with a suitable buffer and centrifuging to pellet the spores. Repeat the washing step several times to remove all traces of the mutagen.

-

Selection: Plate the mutagenized spores on a culture medium amended with a discriminatory concentration of this compound (a concentration that completely inhibits the growth of the wild-type strain).

-

Isolation and Characterization: Isolate the colonies that grow on the selective medium. These are putative resistant mutants. Further characterize their level of resistance by determining their EC₅₀ values and assess their fitness (e.g., growth rate, sporulation) compared to the wild-type.

RNA-Seq Analysis of this compound-Treated Oomycetes

Transcriptomic analysis using RNA-sequencing (RNA-seq) can reveal the global gene expression changes in response to this compound treatment, providing insights into its mode of action and the pathogen's stress response.

Experimental Workflow:

Caption: A typical workflow for RNA-seq analysis of Oomycetes treated with this compound.

Brief Protocol:

-

Culture and Treatment: Grow the Oomycete in liquid culture and expose it to a specific concentration of this compound (e.g., the EC₅₀ value) for a defined period. A control culture without the fungicide is grown in parallel.

-

RNA Extraction: Harvest the mycelia and extract total RNA using a suitable kit or protocol.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., using an Illumina platform).

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the reads to a reference genome of the Oomycete species.

-

Gene Expression Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

-

Functional Annotation and Pathway Analysis: Analyze the functions of the differentially expressed genes to identify the biological pathways affected by this compound.

-

Cellulose Synthase Activity Assay

Directly measuring the effect of this compound on cellulose synthase activity provides definitive evidence of its mode of action.

Protocol Overview:

-

Microsomal Fraction Isolation: Grow the Oomycete in liquid culture, harvest the mycelia, and homogenize the cells to release the cellular contents. Isolate the microsomal fraction, which contains the membrane-bound cellulose synthase, through differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomal fraction, a buffer, and UDP-[¹⁴C]-glucose (the radiolabeled substrate for cellulose synthase).

-

Add different concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at an optimal temperature to allow for the synthesis of radiolabeled cellulose.

-

-

Product Quantification:

-

Stop the reaction and separate the synthesized radiolabeled cellulose from the unreacted substrate (e.g., by filtration or precipitation).

-

Quantify the amount of radioactivity incorporated into the cellulose using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of cellulose synthase inhibition for each this compound concentration and determine the IC₅₀ (Inhibitory Concentration 50%) value.

Conclusion

This compound remains a highly effective fungicide for the control of Oomycete diseases due to its specific targeting of cellulose synthase, an essential enzyme for the integrity of the Oomycete cell wall. The primary molecular target is believed to be the CesA3 isoform of cellulose synthase. Resistance to this compound is primarily conferred by point mutations in the CesA3 gene. A thorough understanding of the molecular interactions between this compound and its target, as well as the mechanisms of resistance, is crucial for the development of sustainable disease management strategies and the design of novel fungicides. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical aspects of this compound's biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutagenesis and mutant collections - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]

- 3. diva-portal.org [diva-portal.org]

- 4. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance to the novel fungicide pyrimorph in Phytophthora capsici: risk assessment and detection of point mutations in CesA3 that confer resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stepwise accumulation of mutations in CesA3 in Phytophthora sojae results in increasing resistance to CAA fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Generation and Quantification of Resistance to this compound in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Wall Polysaccharide Synthases Are Located in Detergent-Resistant Membrane Microdomains in Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of Dimethomorph in soil and water

An In-depth Examination of Dimethomorph's Persistence and Transformation in Soil and Aquatic Environments

This compound, a systemic fungicide belonging to the cinnamic acid derivative group, is widely utilized in agriculture to combat Oomycete pathogens, such as downy mildew and late blight, in various crops. Its mode of action involves the disruption of fungal cell wall formation. As with any agrochemical, understanding its environmental fate—how it behaves and breaks down in the environment—is critical for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, intended for researchers, scientists, and professionals in drug development and environmental science.

This compound's Persistence and Mobility

This compound is generally considered to be moderately persistent in both soil and water systems. It consists of a mixture of E and Z isomers, with the Z-isomer possessing the primary fungicidal activity. The environmental risk assessment typically considers the sum of both isomers. The mobility of this compound in soil is characterized as low to medium, suggesting it is not highly prone to leaching into groundwater.

Degradation in Soil

The primary route of this compound degradation in soil is through microbial action. Under sterile conditions, this compound is stable, indicating that abiotic degradation processes in soil are minimal. The rate of degradation can be influenced by various factors, including soil type, organic matter content, moisture, and temperature.

Aerobic Soil Metabolism

Under aerobic conditions, this compound exhibits moderate to very high persistence. Laboratory studies have reported a wide range of degradation half-lives (DT50), as summarized in the table below. While some studies indicate the formation of no major metabolites (defined as those accounting for more than 10% of the applied radioactivity), others have identified demethylation as a key transformation step. Mineralization to carbon dioxide (CO2) has been observed, accounting for up to 30.9% of the applied radioactivity after 121 days in one study. A significant portion of the applied this compound can also become unextractable residues bound to the soil matrix.

Anaerobic Soil Metabolism

In anaerobic soil conditions, this compound is essentially stable, indicating that its degradation is significantly slower in the absence of oxygen.

Degradation in Water

In aquatic environments, the degradation of this compound is primarily governed by photolysis, as it is stable to hydrolysis across a range of environmentally relevant pH values.

Hydrolysis

Studies have shown that this compound is hydrolytically stable at pH 4, 7, and 9, with minimal degradation observed even after extended incubation periods at elevated temperatures.

Photodegradation in Water

This compound is susceptible to degradation by sunlight in water. The half-life due to photolysis can vary significantly, from a few days to several months, depending on factors such as water clarity, depth, season, and the presence of dissolved organic carbon and nitrate/nitrite, which can influence indirect photolysis pathways. The main photodegradation pathways involve reactions with hydroxyl radicals (•OH) and triplet states of chromophoric dissolved organic matter (3CDOM*). Direct photolysis is considered a less significant pathway. Photodegradation leads to the formation of several intermediate products.

Quantitative Data on this compound Degradation

The following tables summarize the key quantitative data on the degradation half-life (DT50) of this compound in soil and water from various studies.

| Matrix | Condition | DT50 (days) | Reference |

| Soil | Aerobic (Lab) | 72.7 (Typical) | |

| Soil | Aerobic (Lab) | 47 - 90 | |

| Soil | Field | 10 - 61 | |

| Soil | Field | 11.5 - 18.5 | |

| Soil | Field (Potato) | 4.62 - 9.0 | |

| Water-Sediment | Aerobic (Lab) | Low to Moderate Persistence | |

| Water | Photolysis | 25 - 28 (Estimated) | |

| Water | Photolysis | 15.3 ± 2.2 | |

| Wetland Water (with plants) | Oxic | 56 - 103 | |

| Wetland Sediment | Anoxic | 1.2 - 1.5 |

Table 1: Summary of this compound Degradation Half-Life (DT50)

| Metabolite Name/ID | Formation Medium | Formation Pathway | Maximum Occurrence | Reference |

| meta desmethyl this compound (M550F006) | Soil | Demethylation | Not specified | |

| para desmethyl this compound (M550F007) | Soil | Demethylation | Not specified | |

| N-formylmorpholine | Water | Photodegradation | Identified Intermediate | |

| 4-chloroacetophenone | Water | Photodegradation | Identified Intermediate | |

| 4-chlorobenzoic acid | Water | Photodegradation | Identified Intermediate |

Table 2: Major Metabolites of this compound

Experimental Protocols

The methodologies for studying the environmental fate of pesticides like this compound generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Degradation (OECD 307)

This protocol is designed to evaluate the rate and pathway of pesticide degradation in soil under controlled laboratory conditions.

-

Soil Selection: Representative agricultural soils are chosen, characterized by their texture (e.g., sandy loam, silty loam), organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Radiolabeled (typically 14C) this compound is applied to the soil samples at a concentration corresponding to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded, and the system is purged with an inert gas to remove oxygen.

-

Sampling and Analysis: At periodic intervals, replicate soil samples are taken and extracted using appropriate solvents of varying polarities. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to quantify the parent this compound and its degradation products.

-

Mineralization and Bound Residues: Evolved 14CO2 is trapped to measure the extent of mineralization. The amount of non-extractable (bound) radioactivity remaining in the soil is also determined.

Hydrolysis as a Function of pH (OECD 111)

This guideline assesses the abiotic degradation of a chemical in water due to hydrolysis at different pH levels.

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: this compound is added to the buffer solutions at a single concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound to determine the rate of hydrolysis.

Photodegradation in Water

These studies evaluate the degradation of a substance due to light.

-

Test Solution: A solution of this compound in sterile, purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Incubation: The experiment is conducted at a constant temperature.

-

Sampling and Analysis: Samples are collected at intervals and analyzed by HPLC-MS/MS to determine the concentration of this compound and identify photoproducts.

Analytical Methods

The primary analytical technique for the quantification of this compound and its metabolites in environmental samples is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

-

Extraction: this compound is typically extracted from soil using solvents like acetonitrile or methanol, sometimes with the addition of an acid. For water samples, direct injection may be possible, or a solid-phase extraction (SPE) step can be used for cleanup and concentration.

-

Chromatographic Separation: A C18 reversed-phase HPLC column is commonly used to separate this compound isomers and their metabolites.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is often employed. Specific mass-to-charge (m/z) transitions are monitored for quantification and confirmation of the analytes.

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the degradation pathways of this compound and a typical experimental workflow for its analysis in soil.

The Metabolism of Dimethomorph: A Comprehensive Technical Guide for Researchers

Introduction

Dimethomorph is a systemic fungicide widely employed in agriculture to combat diseases incited by oomycete fungi, such as downy mildew and late blight, in a variety of crops including grapes, potatoes, and tomatoes.[1][2][3] As a cinnamic acid derivative, it functions by disrupting the formation of the fungal cell wall.[1][2] Given its widespread use, a thorough understanding of its metabolic fate in both plant and animal systems is crucial for assessing potential risks to consumers and the environment. This technical guide provides an in-depth overview of the metabolism of this compound in key plant and animal models, detailing metabolic pathways, summarizing quantitative data, and outlining common experimental protocols.

Metabolism in Animal Models

Studies in animal models indicate that this compound is generally well-absorbed, rapidly metabolized, and efficiently excreted.[4] The primary metabolic reactions involve demethylation of the dimethoxyphenyl ring and oxidation or degradation of the morpholine ring.[4][5]

Rodent Model: The Rat

In rats, orally administered this compound is rapidly absorbed and excreted, primarily through the feces (up to 90%), with a smaller portion eliminated in the urine.[4][5] The rapid appearance of metabolites in urine and bile suggests quick absorption.[5] The main metabolic pathways are the demethylation of one of the methoxy groups on the dimethoxyphenyl ring and the oxidation of the morpholine ring.[5] The major biliary metabolites are glucuronides of the demethylated compounds.[4][5]

| Parameter | Low Dose (10 mg/kg) | High Dose (500 mg/kg) | Citation |

| Primary Route of Excretion | Feces (80-90%) | Feces (80-90%) | [5] |

| Urinary Excretion | 6-16% | 6-16% | [5] |

| Biological Half-life (Males) | ~3 hours | ~11 hours | [4] |

| Biological Half-life (Females) | ~6 hours | ~6 hours | [4] |

Ruminant Model: The Lactating Goat

In lactating goats, the metabolic pathway of this compound is similar to that observed in rats, involving demethylation of a phenolic methoxy group and cleavage of the morpholine ring.[6] The parent this compound is the primary residue found in liver, kidney, muscle, and fat.[6][7] However, in milk, the major identified residue is the polar metabolite Z89 (N-[3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl-glycine).[6]

| Tissue | Residue Component | Concentration (% of Total Radioactive Residue - TRR) | Citation |

| Liver | Unchanged this compound | 72% | [6] |

| Metabolites Z67 and Z69 | 3-4% | [6] | |

| Kidney | Unchanged this compound | 10% | [6] |

| Muscle | Unchanged this compound | 7.5% | [6] |

| Fat | Unchanged this compound | 75% | [6] |

| Milk | Metabolite Z89 | ~48% | [6] |

Avian Model: The Laying Hen